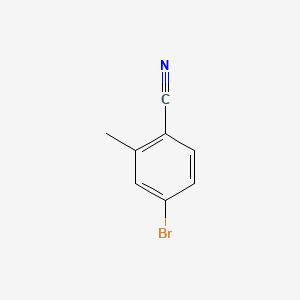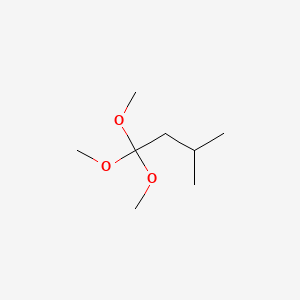![molecular formula C12H11ClN2OS B1267259 N-[4-(クロロメチル)-1,3-チアゾール-2-イル]-N-フェニルアセトアミド CAS No. 58905-44-5](/img/structure/B1267259.png)
N-[4-(クロロメチル)-1,3-チアゾール-2-イル]-N-フェニルアセトアミド
説明
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide (CMTP) is a synthetic compound that has been used for a variety of applications in scientific research. It is a chlorinated thiazole derivative that has been widely studied for its potential use in medicinal chemistry, biochemistry, and other fields. CMTP is a promising compound for the development of new drugs, as it has been shown to possess a wide range of biological activities.
科学的研究の応用
抗酸化活性
チアゾール誘導体は、抗酸化物質として作用することが判明しています . 抗酸化物質は、環境やその他の圧力に対する反応として体が生成する不安定な分子であるフリーラジカルによって引き起こされる細胞の損傷を予防または遅らせることができる物質です。
鎮痛活性
チアゾール誘導体は、鎮痛(痛みを和らげる)特性を持つことも判明しています . これにより、新しい鎮痛薬の開発に役立つ可能性があります。
抗炎症活性
チアゾール誘導体は、抗炎症作用があることが示されています . これにより、関節炎や炎症性腸疾患などの炎症が特徴の疾患の治療に役立つ可能性があります。
抗菌活性
チアゾール誘導体は、抗菌活性を示しています . つまり、新しい抗生物質やその他の細菌感染症の治療法の開発に使用できる可能性があります。
抗真菌活性
チアゾール誘導体は、抗真菌特性を持つことが判明しています . これにより、真菌感染症の治療に役立つ可能性があります。
抗ウイルス活性
チアゾール誘導体は、抗ウイルス活性を示しています . これにより、新しい抗ウイルス薬の開発に使用できる可能性があります。
抗腫瘍または細胞毒性
チアゾール誘導体は、抗腫瘍または細胞毒性特性を持つことが判明しています . つまり、新しいがん治療の開発に使用できる可能性があります。
繊維産業での使用
研究では、シランに組み合わされた第四級アンモニウム塩とマロニルウレアベースのN-クロラミンという相補的な機能の相乗効果を通じて、綿に優れた抗菌性能を発揮するための戦術が報告されています . この研究では、相補的な機能を担うシランを使用してヒドロキシル基と反応できる基質に、スーパー生体殺傷性を生み出すための一般的なアプローチが示されました .
Safety and Hazards
The safety information for N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide indicates that it is classified as dangerous . It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .
将来の方向性
Given the lack of specific information on N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide, future research could focus on its synthesis, chemical reactions, and potential applications. Similar compounds have shown promising antimicrobial and anticancer activities , suggesting potential avenues for further exploration.
作用機序
Target of Action
Thiazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives are known to participate in various chemical reactions, such as suzuki–miyaura coupling . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
Thiazole derivatives are known to be involved in a variety of biochemical processes .
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor or cytotoxic effects .
生化学分析
Biochemical Properties
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . It interacts with enzymes such as DNA gyrase and topoisomerase, which are crucial for bacterial DNA replication. The chloromethyl group in the compound facilitates covalent bonding with the active sites of these enzymes, leading to their inhibition. Additionally, N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide has been observed to bind with proteins involved in cell signaling pathways, affecting their function and leading to altered cellular responses.
Cellular Effects
The effects of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis by disrupting mitochondrial function and activating caspase pathways . It also affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation. In bacterial cells, N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide disrupts cell wall synthesis and membrane integrity, resulting in cell death.
Molecular Mechanism
At the molecular level, N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide exerts its effects through several mechanisms. The compound’s chloromethyl group allows it to form covalent bonds with nucleophilic sites on enzymes and proteins, leading to their inhibition or activation . For instance, its interaction with DNA gyrase involves the formation of a covalent bond with the enzyme’s active site, preventing the enzyme from facilitating DNA supercoiling. This inhibition hampers DNA replication and transcription, ultimately leading to cell death. Additionally, N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide can modulate gene expression by interacting with transcription factors and altering their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Over time, its antimicrobial and anticancer activities may diminish due to degradation. Long-term studies have shown that continuous exposure to N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide can lead to the development of resistance in microbial populations, necessitating the use of combination therapies to maintain efficacy.
Dosage Effects in Animal Models
The effects of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide vary with different dosages in animal models. At low doses, the compound exhibits potent antimicrobial and anticancer activities with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. Threshold effects include the induction of oxidative stress and inflammation at doses exceeding the therapeutic range. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can either be excreted or further metabolized to exert biological effects. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites, impacting cellular metabolism and function.
Transport and Distribution
Within cells and tissues, N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. This distribution pattern can impact its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and apoptosis . Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments or organelles. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
特性
IUPAC Name |
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-9(16)15(11-5-3-2-4-6-11)12-14-10(7-13)8-17-12/h2-6,8H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNIZGVXMHETAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C2=NC(=CS2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80308394 | |
| Record name | N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80308394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58905-44-5 | |
| Record name | 58905-44-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203397 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80308394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Bromo-3-methylimidazo[1,5-a]pyrazine](/img/structure/B1267177.png)
![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B1267178.png)









![Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one](/img/structure/B1267197.png)


